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molecular formula C11H23NO2 B8512013 3-Octyllactamide

3-Octyllactamide

Cat. No. B8512013
M. Wt: 201.31 g/mol
InChI Key: FOLPEJFHWWGOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07847123B2

Procedure details

100 g of N-octyllactamide were admixed with 1 g of 45% KOH in a pressurized reactor and dried for one hour at 115° C. and reduced pressure. Then, at 130° C., 3 mol equivalents of ethylene oxide were metered in over 40 minutes and the product was kept for a further 45 minutes at this temperature for a post reaction time. After cooling to room temperature, the mixture was neutralized with lactic acid. The product was obtained in the form of a clear, brownish liquid. Using 1H-NMR analysis, an addition of 3.1 mol of ethylene oxide per mol of octyllactamide was determined.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 mol
Type
reactant
Reaction Step Three
Name
octyllactamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](NC(=O)C(C)O)CCCCCCC.[OH-].[K+].C(O)(=O)C(C)O.C1OC1.[CH2:26]([C:34](C)([OH:38])[C:35]([NH2:37])=[O:36])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>>[CH2:27]([CH2:26][CH:34]([OH:38])[C:35]([NH2:37])=[O:36])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCC)NC(C(O)C)=O
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
3.1 mol
Type
reactant
Smiles
C1CO1
Name
octyllactamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C(C(=O)N)(O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried for one hour at 115° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 130° C.
CUSTOM
Type
CUSTOM
Details
were metered in over 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the product was kept for a further 45 minutes at this temperature for a post reaction time
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The product was obtained in the form of a clear, brownish liquid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)CC(C(=O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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